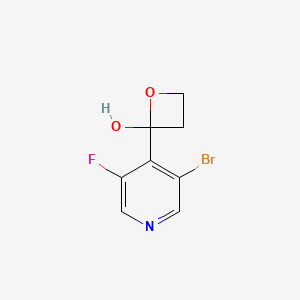
2-(3-Bromo-5-fluoropyridin-4-YL)oxetan-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Bromo-5-fluoropyridin-4-yl)oxetan-2-ol is a fluorinated pyridine derivative with the molecular formula C8H7BrFNO2 and a molecular weight of 248.05 g/mol This compound is notable for its unique structure, which includes a bromine and fluorine atom on the pyridine ring and an oxetane ring attached to the pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-bromo-2-nitropyridine with a fluorinating agent such as tetrabutylammonium fluoride (Bu4NF) in dimethylformamide (DMF) at room temperature . This reaction yields 2-fluoro-3-bromopyridine, which can then be further reacted to form the desired oxetane derivative.
Industrial Production Methods
Industrial production of 2-(3-Bromo-5-fluoropyridin-4-yl)oxetan-2-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-5-fluoropyridin-4-yl)oxetan-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the pyridine ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Cyclization Reactions: The oxetane ring can participate in cyclization reactions to form larger ring systems.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) and alkyl halides are commonly used for substitution reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) are used for oxidation reactions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated or arylated derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound.
Scientific Research Applications
2-(3-Bromo-5-fluoropyridin-4-yl)oxetan-2-ol has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of 2-(3-Bromo-5-fluoropyridin-4-yl)oxetan-2-ol involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms on the pyridine ring enhances its binding affinity to certain enzymes and receptors. The oxetane ring contributes to the compound’s stability and reactivity, allowing it to participate in various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
2-(3-Bromo-5-fluoropyridin-4-yl)oxetan-2-ol can be compared with other similar compounds, such as:
Properties
Molecular Formula |
C8H7BrFNO2 |
|---|---|
Molecular Weight |
248.05 g/mol |
IUPAC Name |
2-(3-bromo-5-fluoropyridin-4-yl)oxetan-2-ol |
InChI |
InChI=1S/C8H7BrFNO2/c9-5-3-11-4-6(10)7(5)8(12)1-2-13-8/h3-4,12H,1-2H2 |
InChI Key |
NWEURJADUYLWCU-UHFFFAOYSA-N |
Canonical SMILES |
C1COC1(C2=C(C=NC=C2F)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















